2-(2-Chloroacetamido)-N-cyclopentylbenzamide (NPB) is a small molecule initially designed and developed to inhibit the phosphorylation of BAD (Bcl-2-associated death promoter) at the Ser99 residue. [] This phosphorylation event is known to be involved in cancer cell survival. [] NPB represents a novel chemical entity specifically engineered for this biological activity and is not naturally occurring. []
The synthesis of NPB and its analogs is described in the literature. [] While the specific steps for NPB synthesis are not detailed in the provided abstracts, its analogs' synthesis involves reacting a substituted benzophenone with chloroacetyl chloride to form a chloroacetamido intermediate. [] This intermediate is further reacted with various reagents, including amines, aldehydes, or carboxylic acids, to yield the final compounds. []
NPB has been shown to specifically inhibit the phosphorylation of BAD at Ser99 in human carcinoma cells. [] While the exact mechanism for this inhibition remains to be fully elucidated, it is suggested that NPB might interfere with the activity or binding of kinases responsible for phosphorylating BAD at this particular residue. []
The primary application of NPB explored in the provided research is its potential as an anti-cancer agent. [] NPB demonstrated inhibitory effects on the viability of MCF-7 breast cancer cells, with an IC50 of 6.5 µM. [] This effect is attributed to its ability to decrease the phosphorylation of BAD at Ser99, potentially promoting apoptosis in cancer cells. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7